molecular formula C13H12ClN5O3S B280050 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide

4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide

Cat. No. B280050
M. Wt: 353.78 g/mol
InChI Key: BYOZIWMVEULKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide, also known as CDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.

Mechanism of Action

4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide acts as a competitive inhibitor of COX-2, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandin E2, and a reduction in inflammation and pain. 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been shown to be more selective for COX-2 than for COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the serum and tissues of animals with inflammation or cancer. 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has also been shown to reduce the level of oxidative stress and apoptosis in cancer cells. In addition, 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide in lab experiments include its potency, selectivity, and well-established mechanism of action. 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo, and its effects on COX-2 inhibition and downstream signaling pathways are well understood. However, the limitations of using 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide include its complex synthesis method, high cost, and potential toxicity. 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide is a hazardous chemical that requires careful handling and disposal, and its use should be strictly regulated.

Future Directions

There are several future directions for the research on 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide. One direction is the development of new COX-2 inhibitors that are more potent and selective than 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide. Another direction is the investigation of the role of COX-2 in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the use of 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its potential toxicity. Finally, the development of new methods for the synthesis of 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide could reduce its cost and increase its availability for scientific research.

Synthesis Methods

The synthesis of 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide involves a series of chemical reactions, starting from 4-chloro-1,3-dimethyl-5-nitropyrazole. The nitro group is then reduced to an amino group, followed by the addition of a thioamide group and a nitrophenyl group. The final product is obtained by the carboxylation of the pyrazole ring. The synthesis of 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

Scientific Research Applications

4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been extensively used in scientific research as a tool to investigate the role of COX-2 in various physiological and pathological processes. COX-2 is known to be upregulated in many types of cancer, and 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has also been used to study the role of COX-2 in inflammation, pain, and neurodegenerative diseases. In addition, 4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide has been used as a reference compound in the development of new COX-2 inhibitors.

properties

Molecular Formula

C13H12ClN5O3S

Molecular Weight

353.78 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(2-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClN5O3S/c1-7-10(14)11(18(2)17-7)12(20)16-13(23)15-8-5-3-4-6-9(8)19(21)22/h3-6H,1-2H3,(H2,15,16,20,23)

InChI Key

BYOZIWMVEULKMV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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